molecular formula C36H38N2O14 B1194933 Sarcodonin

Sarcodonin

Cat. No. B1194933
M. Wt: 722.7 g/mol
InChI Key: ULLCSSTZNGODKE-KRNPDVCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcodonin is a natural product found in Sarcodon leucopus with data available.

Scientific Research Applications

Neurotrophic Activity and Neurite Outgrowth

Sarcodonin G, derived from the mushroom Sarcodon scabrosus, shows significant neurotrophic activity. Studies have found that sarcodonin G and its derivatives modulate neurite outgrowth in PC12 cells and primary cultured rat cortical neurons. These compounds influence NGF-induced neurite outgrowth through the regulation of PKC-dependent and -independent ERK/CREB signaling and TrkA receptor phosphorylation (Cao et al., 2018).

Structural Studies and Synthesis

Extensive research has been conducted on the structure and synthesis of sarcodonin. One study proposed a structural revision of the sarcodonin natural product family, which was initially based on extensive chemical synthesis efforts (Lin et al., 2011). Another study confirmed the core structure of sarcodonins through X-ray analysis, establishing a benzodioxazine core structure (Masubuti et al., 2013).

Anti-Tumor Effects

Sarcodonin G has been studied for its potential anti-tumor effects. In vitro studies on HeLa cells have shown that sarcodonin G can inhibit proliferation and induce apoptosis, possibly associated with up-regulating the expression of P53 (Wang Gang, 2006).

Anti-Inflammatory Properties

Sarcodonin and its derivatives demonstrate anti-inflammatory properties. Compounds isolated from Sarcodon scabrosus, including sarcodonin A and G, have shown efficacy in suppressing inflammation induced in mouse models (Kamo et al., 2004); (Hirota et al., 2002).

Immunomodulatory Activities

Studies on Sarcodon imbricatus, a species related to Sarcodonin, indicate significant immunomodulatory effects. Polysaccharide-enriched extracts from S. imbricatus have been shown to improve immune function in cyclophosphamide-induced immunosuppressed mice, suggesting potential for immune system modulation (Meng et al., 2017).

properties

Product Name

Sarcodonin

Molecular Formula

C36H38N2O14

Molecular Weight

722.7 g/mol

IUPAC Name

[4-[4-[(5S,11aR)-3,11a-bis[(2S)-butan-2-yl]-2,4-dihydroxy-5-oxido-1-oxopyrazino[1,2-b][1,4,2]benzodioxazin-5-ium-9-yl]-2,3-diacetyloxy-5,6-dihydroxyphenyl]phenyl] acetate

InChI

InChI=1S/C36H38N2O14/c1-8-17(3)29-34(44)38(47)36(18(4)9-2,35(45)37(29)46)51-26-16-23(12-15-25(26)52-38)28-31(43)30(42)27(22-10-13-24(14-11-22)48-19(5)39)32(49-20(6)40)33(28)50-21(7)41/h10-18,42-44,46H,8-9H2,1-7H3/t17-,18-,36+,38-/m0/s1

InChI Key

ULLCSSTZNGODKE-KRNPDVCNSA-N

Isomeric SMILES

CC[C@H](C)C1=C([N@+]2([C@@](C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=C(C(=C4OC(=O)C)OC(=O)C)C5=CC=C(C=C5)OC(=O)C)O)O)[C@@H](C)CC)[O-])O

Canonical SMILES

CCC(C)C1=C([N+]2(C(C(=O)N1O)(OC3=C(O2)C=CC(=C3)C4=C(C(=C(C(=C4OC(=O)C)OC(=O)C)C5=CC=C(C=C5)OC(=O)C)O)O)C(C)CC)[O-])O

synonyms

sarcodonin
sarcodonin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcodonin
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Sarcodonin
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Sarcodonin
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Sarcodonin
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Sarcodonin
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Sarcodonin

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